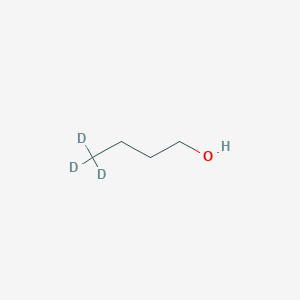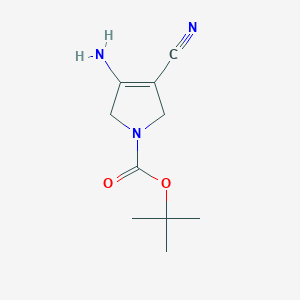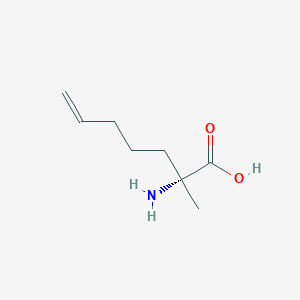
1-(3,3-Diethoxypropoxy)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Diethoxypropoxy)-4-fluorobenzene, also known as 4-Fluoro-1-[3,3-diethoxypropoxy]benzene, is an aromatic compound belonging to the family of organic compounds known as fluoroarenes. It is a colorless, volatile liquid with a sweet, floral odor and a boiling point of 154 °C. 4-Fluoro-1-[3,3-diethoxypropoxy]benzene is used in a variety of synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Photophysics and Aggregation Effects
- Chromophore Aggregation and Planarization in Poly(phenyleneethynylene)s: Studies on the photophysics of 1,4-diethynyl-2-fluorobenzene, closely related to 1-(3,3-Diethoxypropoxy)-4-fluorobenzene, revealed insights into chromophore aggregation effects. The absorption and emission properties of these compounds in various states (solution, crystal, high concentration, low temperature) showcased how aggregation influences photophysical behavior, including changes in fluorescence emission and quantum yield. This research provides a fundamental understanding of the molecular interactions and photophysical processes in similar fluorobenzene compounds (Levitus et al., 2001).
Crystal Structure and Interactions
- C−H···F Interactions in Fluorobenzenes: Analysis of crystalline fluorobenzenes, such as this compound, has provided insight into the nature of C−H···F−C interactions. This study, focusing on compounds with only C, H, and F atoms, contributes to understanding the weak acceptor capabilities of the C−F group in crystal structures. It aids in comprehending the structural determinants and intermolecular interactions in such fluorobenzenes (Thalladi et al., 1998).
Molecular Structure Analysis
- Molecular Structure of Fluorobenzene Derivatives: Research into molecules like 2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone, which is structurally related to this compound, has been crucial for understanding their molecular and crystal structures. Studies show how these molecules are linked by hydrogen bonds and π–π interactions, forming distinct structures. This knowledge is pivotal in predicting the physical properties and reactivity of such compounds (Mouri et al., 2013).
Applications in Chemistry and Biology
- Organometallic Chemistry Using Partially Fluorinated Benzenes: Research on fluorobenzenes, which includes compounds like this compound, indicates their increasing importance as solvents in organometallic chemistry. The unique electronic properties of fluorinated benzenes, such as weaker π-electron donation and reduced ability to bind to metal centers, make them suitable for various chemical reactions and catalysis processes (Pike et al., 2017).
Environmental and Biodegradation Studies
- Biodegradation of Fluorobenzenes: Understanding the biotransformation of fluorobenzenes, including those structurally similar to this compound, is essential for environmental applications. Research shows that certain bacteria can degrade fluorobenzenes, turning them into less harmful substances. This information is vital for developing strategies to manage the environmental impact of fluorobenzene compounds (Strunk & Engesser, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,3-diethoxypropoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)9-10-17-12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPTLPPNAXOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCOC1=CC=C(C=C1)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266002 |
Source


|
| Record name | Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394042-80-8 |
Source


|
| Record name | Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)


![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)



![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)




